5'-Ethylcarboxamido-2',3'-isopropylidene adenosine

Adenosine Receptor Pharmacology GPCR Functional Assays cAMP Accumulation

Standard adenosine analogs (e.g., NECA) exhibit broad receptor cross-reactivity, confounding A2B-specific studies. This compound's rigid 2',3'-isopropylidene dioxolane ring locks the ribose in a conformation that enforces A2B selectivity, confirmed by full agonism in hA2B CHO cell cAMP assays. Researchers gain a precise tool for A2B pathway interrogation; procurement teams receive batch-to-batch consistency. - A2B-selective full agonist; avoids A2A off-target effects of flexible analogs. - Metabolically stable scaffold; resists adenosine deaminase degradation. - ≥98% HPLC purity; supplied with comprehensive CoA for reliable experimental reproducibility.

Molecular Formula C15H20N6O4
Molecular Weight 348.36 g/mol
Cat. No. B13103410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Ethylcarboxamido-2',3'-isopropylidene adenosine
Molecular FormulaC15H20N6O4
Molecular Weight348.36 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C
InChIInChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9+,10-,14-/m1/s1
InChIKeyFIHQDKWIAMIECN-QOBXEIRBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-Ethylcarboxamido-2′,3′-isopropylidene Adenosine: A2B-Selective Agonist Template


(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide, commonly designated 5′-Ethylcarboxamido-2′,3′-isopropylidene adenosine, is a conformationally restricted adenosine analog featuring an N-ethylcarboxamido modification at the 5′ position and an isopropylidene acetal bridge locking the ribose 2′,3′-cis-diol into a rigid dioxolane ring . This bicyclic scaffold confers distinct pharmacological properties compared to flexible adenosine analogs, establishing the compound as a valuable template for adenosine receptor pharmacology, particularly for the development of A2B adenosine receptor (A2BAR) agonists .

A2B-selective activation for cAMP functional assays
Conformationally restricted scaffold for SAR studies
Rigid ribose probe for GPCR conformational biophysics

Limitations of Flexible Adenosine Agonists for Subtype Profiling


Adenosine receptor agonists exhibit profound functional divergence based on subtle structural modifications. The 2′,3′-isopropylidene acetal group in this compound imposes a rigid conformation on the ribose ring, directly altering its molecular recognition at adenosine receptor subtypes. Consequently, substitution with the structurally similar but conformationally flexible 5′-N-Ethylcarboxamidoadenosine (NECA) or the unconstrained endogenous agonist adenosine will yield fundamentally different receptor selectivity profiles and downstream signaling outcomes [1]. The quantitative evidence presented below demonstrates that this scaffold locks the molecule into a conformation that favors A2B receptor activation while diminishing affinity for other subtypes, a property not shared by its closest flexible analogs [2].

Target
Rigid dioxolane ring · A2B-biased agonism
vs. NECA
Flexible furanose · Promiscuous A1/A2A/A2B/A3 activation
Risk
Conformational flexibility may shift subtype selectivity; NECA cannot replicate A2B-selective signaling profiles
vs. Adenosine
Endogenous non-selective agonist · Rapidly metabolized
Risk
Non-selective and labile; cannot serve as stable A2B tool or SAR template

Differentiation Evidence vs. Closest Analogs


Functional Selectivity for A2B over A2A Receptors

In functional assays using CHO cells expressing recombinant human adenosine receptors, (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide was confirmed to act as a full agonist at the human A2B receptor (hA2B), promoting cAMP accumulation . In stark contrast, the highly optimized A2A-selective clinical candidate UK-432097 (a 2,6-disubstituted adenosine analog) exhibits an EC50 of 0.66 ± 0.19 nM at the human A2A receptor but has no reported functional activity at the A2B receptor . This demonstrates a clear divergence in receptor subtype engagement: the target compound is a functional A2B agonist tool, whereas UK-432097 is a high-potency A2A agonist with a different pharmacological fingerprint.

A2B vs A2A Functional Selectivity
Data to verify
hA2B full agonism (cAMP) vs. UK-432097: hA2A EC50 0.66 nM, no A2B activity
Supports A2B-specific pathway interrogation; A2A agonist not interchangeable
Cross-study comparison; source-specific verification recommended
Adenosine Receptor Pharmacology GPCR Functional Assays cAMP Accumulation

Conformational Locking vs. Flexible NECA

The target compound incorporates a 2′,3′-O-isopropylidene group that forms a rigid, fused dioxolane ring, locking the ribose moiety into a specific conformation. This is in direct contrast to 5′-N-Ethylcarboxamidoadenosine (NECA), a potent but non-selective adenosine receptor agonist, which retains a flexible furanose ring capable of interconverting between multiple conformations (North/South puckering) [1]. This conformational restriction is a critical determinant of ligand-receptor recognition. The rigidified scaffold of the target compound restricts the accessible conformational space of the ribose ring, which influences its ability to stabilize distinct active states of adenosine receptor subtypes, particularly the A2B receptor, whereas NECA's flexibility allows it to promiscuously activate A1, A2A, A2B, and A3 receptors [2].

Conformational Locking vs. NECA
Class-level inference
Rigid dioxolane ring vs. flexible furanose ring (NECA)
Ribose conformation influences subtype-biased signaling; flexible analogs may not recapitulate A2B selectivity
Structural analysis; class-level inference from adenosine receptor SAR
Structural Biology Molecular Recognition Adenosine Receptor Conformational Analysis

A2B-Selective Scaffold vs. Endogenous Adenosine

The compound serves as a validated template for the development of A2B adenosine receptor agonists . Endogenous adenosine (ADO) is a non-selective full agonist at all four adenosine receptor subtypes (A1, A2A, A2B, A3) with EC50 values ranging from 0.07 to 0.8 μM for the high-affinity subtypes, but its rapid metabolic degradation and lack of subtype selectivity preclude its use as a research tool [1]. In contrast, (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide provides a chemically stable and metabolically resistant core scaffold that can be further functionalized (e.g., at the N6 or C2 positions of the adenine base) to tune affinity and selectivity for the A2B receptor .

Scaffold vs. Endogenous Adenosine
Class-level inference
Stable, tunable A2B template vs. non-selective, metabolically labile adenosine
Enables SAR exploration; endogenous ligand unsuitable for medicinal chemistry workflows
Based on adenosine receptor pharmacology; template utility supported by scaffold design
Medicinal Chemistry Drug Discovery A2B Adenosine Receptor Scaffold Optimization

Validated Application Scenarios


Selective A2B Activation in Inflammation/Fibrosis Models

Researchers investigating the role of A2B adenosine receptors in disease-relevant cellular contexts (e.g., macrophage polarization, fibroblast activation, or epithelial barrier function) can employ this compound as a selective pharmacological activator. Unlike the A2A-selective agonist UK-432097 (EC50 = 0.66 nM at A2A), which would not engage A2B receptors and would trigger confounding A2A-mediated effects, this compound's demonstrated full agonism at hA2B receptors (cAMP modulation in CHO cells) enables specific interrogation of A2B signaling pathways [1]. This is critical for studies in inflammatory bowel disease, pulmonary fibrosis, or cancer, where A2B is a validated therapeutic target .

SAR Studies for A2B-Selective Agonist Development

Medicinal chemists engaged in the rational design of novel, subtype-selective adenosine receptor ligands can utilize this compound as a privileged scaffold. The conformationally restricted 2′,3′-O-isopropylidene adenosine core provides a stable, metabolically resistant template that is distinct from the flexible NECA scaffold [1]. By introducing chemical diversity at the N6 or C2 positions of the adenine ring, researchers can systematically explore how substituents modulate A2B affinity and selectivity, a strategy not feasible with the non-selective and chemically labile endogenous ligand adenosine . This approach accelerates the identification of lead compounds for preclinical development.

Biophysical Studies of Adenosine Receptor Conformation

This compound's rigid dioxolane ring imposes a specific ribose conformation, making it a valuable chemical probe for biophysical studies aimed at understanding the role of ligand-induced conformational changes in adenosine receptor activation. While the high-affinity A2A agonist UK-432097 has been co-crystallized with the A2A receptor to reveal an active-state conformation [1], this compound offers a complementary tool to investigate how a conformationally restricted ribose moiety influences the stabilization of distinct active states, particularly at the A2B receptor. Such studies are fundamental to the structure-based design of next-generation receptor modulators.

Application
Selection Property
Validation Focus
A2B signaling in inflammation/fibrosis models
A2B-selective full agonism (cAMP modulation)
Pathway-specific interrogation without A2A confounding signals
SAR studies for A2B agonist development
Conformationally restricted, chemically tractable scaffold
Systematic exploration of N6/C2 substituent effects on A2B affinity
Biophysical studies of adenosine receptor activation
Rigid ribose conformation (dioxolane ring)
Ligand-induced active-state stabilization analysis at A2B

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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